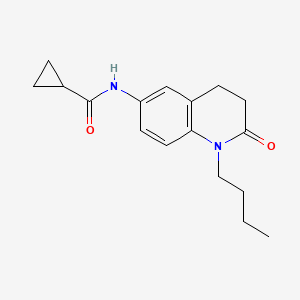
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of the compound is C22H26N2O2 . The InChI Key is XKDDQCGVIUNJTQ-UHFFFAOYSA-N . The SMILES representation is CCCCN1C(=O)CCc2cc(NC(=O)c3cc©cc©c3)ccc12 .Physical And Chemical Properties Analysis
The molecular weight of the compound is 350.462 g/mol . The solubility in DMSO is unknown .科学的研究の応用
Synthesis and Structural Analysis
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has been explored in various synthetic and structural studies. Research by Szakonyi et al. (2002) focused on the synthesis of derivatives related to this compound, demonstrating its role in the development of novel heterocyclic systems through cyclopropanation processes. This research highlights the compound's utility in creating new chemical entities with potential biological activity (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Catalysis and Synthesis of Polyhydroquinoline Derivatives
The compound has been indirectly related to advancements in catalysis, as illustrated by Goli-Jolodar, Shirini, and Seddighi (2016), who introduced a novel N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives via Hantzsch condensation. This underscores the compound's indirect relevance to facilitating efficient synthetic routes in organic chemistry (Goli-Jolodar, Shirini, & Seddighi, 2016).
Antimicrobial Activities
Research on derivatives closely related to this compound indicates significant antimicrobial potential. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, demonstrating their application in addressing bacterial infections. This reflects on the broader chemical class's potential in contributing to the development of new antimicrobial agents (Patel & Patel, 2010).
Antimycobacterial Research
The compound's framework has also been employed in the design of novel fluoroquinolones with antimycobacterial activity. Senthilkumar et al. (2009) synthesized and evaluated a series of new quinolones against Mycobacterium tuberculosis, showcasing the structural motif's significance in developing treatments for tuberculosis (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Exploration in Medicinal Chemistry
Moreover, the compound's structural class has been explored for its potential in medicinal chemistry, particularly in the synthesis of heterocyclic carboxamides with potential antipsychotic properties. Research by Norman et al. (1996) into heterocyclic analogues highlights the ongoing interest in these structures for pharmaceutical development, indicating the compound's relevance to discovering new therapeutic agents (Norman, Navas, Thompson, & Rigdon, 1996).
作用機序
Target of Action
It is an impurity of cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . Therefore, it’s plausible that this compound may also interact with PDE3A or similar enzymes.
Mode of Action
If it shares similar properties with Cilostazol, it might inhibit the PDE3A enzyme, leading to an increase in intracellular cAMP levels . This can result in various downstream effects, such as vasodilation and inhibition of platelet aggregation .
Biochemical Pathways
If it acts similarly to cilostazol, it could affect pathways related to camp signaling, vasodilation, and platelet function .
Pharmacokinetics
If it shares similar properties with cilostazol, it might be well absorbed orally, metabolized in the liver, and excreted in the urine .
Result of Action
If it acts similarly to Cilostazol, it could lead to vasodilation, inhibition of platelet aggregation, and potentially improved blood flow .
特性
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-3-10-19-15-8-7-14(18-17(21)12-4-5-12)11-13(15)6-9-16(19)20/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRFWYUWWIYHON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2410877.png)
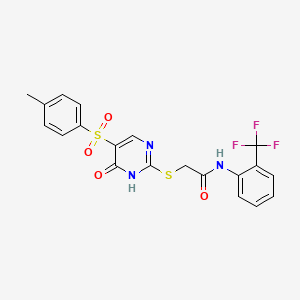
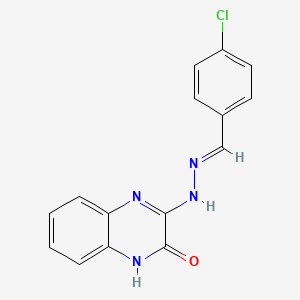
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide](/img/structure/B2410884.png)
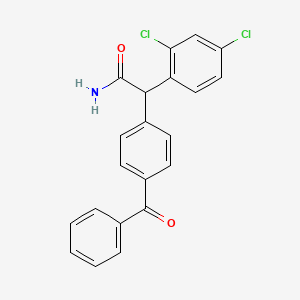
![3-{[(2S,3S)-3-methyl-1-oxo-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-2-yl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2410887.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)
![Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2410890.png)
![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)
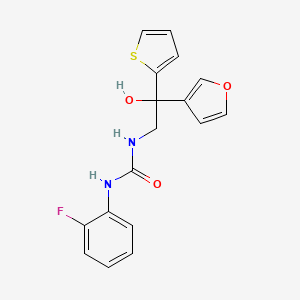
![4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2410894.png)
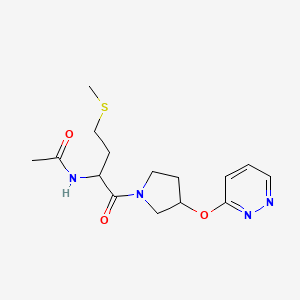
![2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2410897.png)
